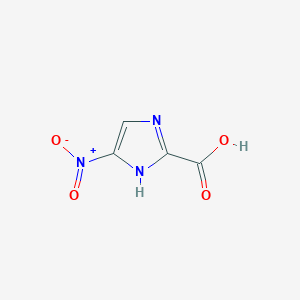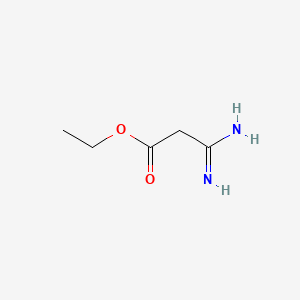
Potassium benzene-1,2-disulfonate
Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 314.42 g/mol . This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium benzene-1,2-disulfonate can be synthesized through the sulfonation of benzene using sulfur trioxide or oleum, followed by neutralization with potassium hydroxide. The reaction typically involves heating benzene with sulfur trioxide to form benzene-1,2-disulfonic acid, which is then neutralized with potassium hydroxide to yield the dipotassium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide under controlled conditions. The resulting benzene-1,2-disulfonic acid is then neutralized with potassium hydroxide in a continuous process to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium benzene-1,2-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of sulfonate groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst can be employed.
Major Products:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.
Scientific Research Applications
Potassium benzene-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound can be used in biochemical assays and as a buffer component in biological research.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium benzene-1,2-disulfonate involves its interaction with various molecular targets and pathways. The sulfonate groups on the benzene ring can participate in ionic interactions with other molecules, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical and chemical processes, making the compound useful in a range of applications .
Comparison with Similar Compounds
- Sodium benzene-1,3-disulfonate
- 2,6-Naphthalenedisulfonic acid disodium salt
- 1,3-Propanedisulfonic acid disodium salt
- 1,5-Naphthalenedisulfonic acid tetrahydrate
- 1,3-Benzenedisulfonic acid disodium salt
Comparison: Potassium benzene-1,2-disulfonate is unique due to its specific sulfonation pattern on the benzene ring, which influences its chemical reactivity and solubility properties. Compared to similar compounds, it offers distinct advantages in terms of its reactivity in substitution reactions and its solubility in water, making it a valuable reagent in various chemical and industrial processes .
Properties
IUPAC Name |
dipotassium;benzene-1,2-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERIJJOLNKVMO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4K2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-54-3 | |
| Record name | Dipotassium o-benzenedisulphonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does potassium benzene-1,2-disulfonate interact with bismuth nitrate pentahydrate and what are the downstream effects?
A1: In the research, this compound (1,2-BDSK2) participates in a solid-state metathesis (SSM) reaction with bismuth nitrate pentahydrate (Bi(NO3)3 ⋅5 H2O) []. This reaction leads to the formation of a 2D polymeric network composed of sulfonate-encapsulated polynuclear bismuth oxido/hydroxido clusters. The specific structure formed is {[Bi6O4(OH)4(1-2BDS)2(NO3)2⋅4 H2O]⋅11 H2O}∞, showcasing how 1,2-BDSK2 acts as a bridging ligand between the bismuth clusters [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)




![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)





